NMDA Receptor Antagonism: Comparative Potency of A29 vs. Ketobemidone
N,N,1-Trimethyl-3,3-diphenylallylamine (A29) demonstrates non-competitive NMDA receptor antagonism with an IC50 of 100 μM against 10 μM NMDA-induced responses [1]. In contrast, the comparator ketobemidone alone shows significantly weaker NMDA receptor antagonism [1]. The combination of A29 with ketobemidone results in more potent NMDA receptor blockade than ketobemidone alone, confirming a quantifiable synergistic differentiation [1].
| Evidence Dimension | NMDA receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 100 μM |
| Comparator Or Baseline | Ketobemidone (alone): significantly less potent (exact IC50 not provided in abstract, but reported as weaker) |
| Quantified Difference | Not explicitly quantified in abstract; qualitative superiority established |
| Conditions | Electrophysiological assay using Xenopus oocytes expressing NMDA receptors; NMDA concentration = 10 μM |
Why This Matters
This establishes A29 as a preferred tool compound for NMDA receptor pharmacology, distinguishing it from structurally related compounds lacking this specific activity.
- [1] Ebert, B., et al. Ketobemidone plus (RS)-3-dimethylamino-1,1-diphenylbut-1-ene (A29) is more potent at NMDA receptors than ketobemidone alone: Evidence for A29 as a non-competitive NMDA receptor antagonist. Pharmacol Toxicol. 1998; 82(4): 157-161. View Source
